- High resolution positive chemical amplification resist materials, Japan, , ,
Cas no 931-57-7 (1-methoxycyclohex-1-ene)
1-Methoxycyclohex-1-ene is a cyclic enol ether with the molecular formula C₇H₁₂O, characterized by a methoxy group substituted at the 1-position of a cyclohexene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through reactions such as electrophilic addition or cycloaddition. Its structure offers reactivity at the double bond while the methoxy group provides stability and influences regioselectivity in subsequent transformations. The compound is typically a clear, volatile liquid with moderate polarity, making it suitable for use in various solvents. Its synthetic utility and well-defined reactivity profile make it valuable in pharmaceutical and fine chemical applications.
1-methoxycyclohex-1-ene structure
Product Name:1-methoxycyclohex-1-ene
CAS No:931-57-7
MF:C7H12O
MW:112.169582366943
MDL:MFCD00060822
CID:813607
PubChem ID:70264
Update Time:2025-10-29
1-methoxycyclohex-1-ene Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexene, 1-methoxy-
- 1-Methoxy-1-cyclohexene
- 1-Methoxycyclohexene
- 1-Methoxycyclohexene Discontinued See M262395
- 1-Cyclohexen-1-ylmethylether
- 1-methoxy-cyclohexen
- 2,3,4,5-Tetrahydroanisole
- cyclohexanone enol methyl ether
- Cyclohexanone methyl enol ether
- Cyclohexene,1-methoxy
- cyclohexenyl methyl ether
- Ether,1-cyclohexen-1-ylmethyl
- methoxycyclohexene
- methyl 1-cyclohexenyl ether
- 1-Methoxycyclohexene (ACI)
- Ether, 1-cyclohexen-1-yl methyl (6CI, 7CI, 8CI)
- 1-Cyclohexen-1-yl methyl ether
- 1-methoxycyclohex-1-ene
- D87534
- FT-0671204
- InChI=1/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H
- 1-methoxy-cyclohexene
- A22412
- 931-57-7
- Discontinued See M262395
- MFCD00060822
- DTXSID70239269
- Discontinued See M262395'
- NS00122132
- EN300-93083
- SCHEMBL46404
- AKOS006272959
- Ether, 1-cyclohexen-1-yl methyl
- DB-023685
- CHEBI:230282
- DTXCID40161760
-
- MDL: MFCD00060822
- Inchi: 1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
- InChI Key: HZFQGYWRFABYSR-UHFFFAOYSA-N
- SMILES: O(C)C1CCCCC=1
Computed Properties
- Exact Mass: 112.08900
- Monoisotopic Mass: 112.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 94.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 165.3±19.0 °C at 760 mmHg
- Flash Point: 44.7±17.2 °C
- PSA: 9.23000
- LogP: 2.09070
- Vapor Pressure: 2.5±0.3 mmHg at 25°C
1-methoxycyclohex-1-ene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-methoxycyclohex-1-ene Customs Data
- HS CODE:2909209000
- Customs Data:
China Customs Code:
2909209000Overview:
2909209000 Naphthenic ether\Cyclic ene ether [including its halogenation,sulfonation,Nitrosative or nitrosative derivatives and the above derivatives of cyclic terpene ethers].Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Summary:
2909209000 other cyclanic, cyclenic or cyclotherpenic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-methoxycyclohex-1-ene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D121305-50ml |
1-METHOXYCYCLOHEXENE |
931-57-7 | 95% | 50ml |
$880 | 2024-08-03 | |
| eNovation Chemicals LLC | D121305-100ml |
1-METHOXYCYCLOHEXENE |
931-57-7 | 95% | 100ml |
$1380 | 2024-08-03 | |
| Enamine | EN300-93083-0.05g |
1-methoxycyclohex-1-ene |
931-57-7 | 95% | 0.05g |
$714.0 | 2024-05-21 | |
| Enamine | EN300-93083-0.1g |
1-methoxycyclohex-1-ene |
931-57-7 | 95% | 0.1g |
$748.0 | 2024-05-21 | |
| Enamine | EN300-93083-0.25g |
1-methoxycyclohex-1-ene |
931-57-7 | 95% | 0.25g |
$781.0 | 2024-05-21 | |
| Enamine | EN300-93083-0.5g |
1-methoxycyclohex-1-ene |
931-57-7 | 95% | 0.5g |
$816.0 | 2024-05-21 | |
| Enamine | EN300-93083-1.0g |
1-methoxycyclohex-1-ene |
931-57-7 | 95% | 1.0g |
$849.0 | 2024-05-21 | |
| Enamine | EN300-93083-2.5g |
1-methoxycyclohex-1-ene |
931-57-7 | 95% | 2.5g |
$896.0 | 2024-05-21 | |
| Enamine | EN300-93083-5.0g |
1-methoxycyclohex-1-ene |
931-57-7 | 95% | 5.0g |
$943.0 | 2024-05-21 | |
| Enamine | EN300-93083-10.0g |
1-methoxycyclohex-1-ene |
931-57-7 | 95% | 10.0g |
$992.0 | 2024-05-21 |
1-methoxycyclohex-1-ene Production Method
Production Method 1
Production Method 2
Production Method 3
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid
Reference
- Determination of modulus and phase of the complex amplitude transmission of arbitrary electron microscopic objects using off-axis image plane holography, Optik (Jena, 1974, 39(5), 585-8
Production Method 4
Production Method 5
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide
Reference
- Formation of enol ethers by alkylation of ketones, Chemical Communications (London), 1966, (2),
Production Method 6
Production Method 7
Reaction Conditions
Reference
- Photochemistry of alkyl halides. 10. Vinyl halides and vinylidene dihalides, Journal of the American Chemical Society, 1983, 105(23), 6907-15
Production Method 8
Production Method 9
Reaction Conditions
Reference
- C-O coupling of Malonyl Peroxides with Enol Ethers via [5+2] Cycloaddition: Non-Rubottom Oxidation, Advanced Synthesis & Catalysis, 2019, 361(13), 3173-3181
Production Method 10
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Reference
- The Peterson olefination reaction, Organic Reactions (Hoboken, 1990, 38,
Production Method 11
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , Trimethylsilyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
- General method for the synthesis of enol ethers (vinyl ethers) from acetals, Journal of Organic Chemistry, 1988, 53(23), 5574-6
Production Method 12
Reaction Conditions
Reference
- Radical reactions of N-haloamides with olefins. Part XI. The photochemical addition of N-haloamides to olefins: the influence of various factors on the competition between 1,2-addition and hydrogen abstraction, Canadian Journal of Chemistry, 1981, 59(2), 431-50
Production Method 13
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Trimethyl orthoformate
Reference
- An efficient synthesis of functionalized tricyclo[6.3.1.01.6]dodec-4-enes by a stereoselective intramolecular Diels-Alder reaction, Journal of the Chemical Society, 1986, (5), 829-36
Production Method 14
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ; rt; 1 h, rt
Reference
- Polyacetal or polyketal and ether polymers, their conjugates, and therapeutic use, World Intellectual Property Organization, , ,
Production Method 15
Production Method 16
Reaction Conditions
1.1 Reagents: 2-Propanamine, N-(1-methylethyl)-, sodium salt (1:1) Solvents: Tetrahydrofuran ; -78 °C
Reference
- Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation, Journal of Organic Chemistry, 2019, 84(17), 10860-10869
Production Method 17
Reaction Conditions
Reference
- Mechanism of hydrogenolysis. Part 1. Catalytic hydrogenation of vinyl and aryl trifluoromethanesulfonates, Journal of the Chemical Society, 1986, (9), 1595-8
Production Method 18
Reaction Conditions
1.1 Reagents: Iodine Catalysts: Dibromobis(triphenylphosphine)palladium Solvents: Methanol
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
Reference
- Mild alkane functionalization leading to ethers: oxidative alkoxylation of cyclohexane with the dibromobis(phosphine)palladium(II)-sodium alkoxide system, Mendeleev Communications, 1997, (5), 205-206
Production Method 19
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol
Reference
- Asymmetric Synthesis of Cyclic Hydroxy Ketones Derived from Enol Ethers via Sharpless Asymmetric Dihydroxylation. A Study in the Correlation of the Enol Ether Chain Length and Enantioselectivity, Journal of Organic Chemistry, 2003, 68(21), 8088-8091
Production Method 20
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ; 2 h, rt
Reference
- Acid-sensitive amphiphilic block copolymer and its self-organization micelle and application, China, , ,
1-methoxycyclohex-1-ene Raw materials
- 2-Cyclohexen-1-one Dimethylketal
- rac-(1R,2R)-1-bromo-2-methoxycyclohexane
- Tetramethoxysilane
- Cyclohexanol, 2-methoxy-2-(trimethylsilyl)-, cis-
- 1,1-Dimethoxycyclohexane
- Cyclohexene, 1-iodo-
1-methoxycyclohex-1-ene Preparation Products
1-methoxycyclohex-1-ene Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:931-57-7)1-甲氧基环己烯
Order Number:LE5711098
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:44
Price ($):discuss personally
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1-methoxycyclohex-1-ene Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:931-57-7)1-甲氧基环己烯
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry